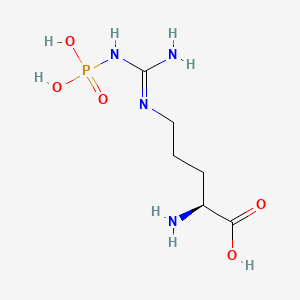

Phospho-L-arginine

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTIOCVIZPCTGO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922805 | |

| Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-11-3, 49720-39-0 | |

| Record name | Phospho-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phospho-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(N-Phosphonocarbamimidoyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5-[imino(phosphonoamino)methyl]L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-arginine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Phospho-L-arginine in Invertebrate Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of invertebrate physiology, particularly within tissues characterized by high and fluctuating energy demands such as muscle, the phospho-L-arginine system stands as a cornerstone of metabolic homeostasis. This technical guide provides a comprehensive examination of the multifaceted role of this compound, functioning as the primary phosphagen in most invertebrates. Analogous to the phosphocreatine system in vertebrates, this compound acts as a crucial temporal and spatial energy buffer, ensuring the rapid regeneration of adenosine triphosphate (ATP) to power muscle contraction and other energy-intensive cellular processes. This document delves into the biochemical mechanisms, quantitative data, experimental methodologies, and the central role of the enzyme arginine kinase in this vital energetic pathway.

The this compound System: A High-Energy Phosphate Reservoir

The fundamental role of this compound in invertebrate muscle is to maintain a stable supply of ATP, the universal energy currency of the cell. During periods of rest or low energy demand, ATP produced through glycolysis and oxidative phosphorylation is utilized by arginine kinase (AK, EC 2.7.3.3) to phosphorylate L-arginine, forming this compound and adenosine diphosphate (ADP).[1] This reaction effectively stores a high-energy phosphate group in a readily available pool.

When energy demand surges, such as during muscle contraction, the increased concentration of ADP drives the reverse reaction, catalyzed by arginine kinase.[2] this compound rapidly donates its phosphate group to ADP, regenerating ATP. This buffering system is critical for maintaining a high ATP/ADP ratio, which is essential for cellular function and to prevent the accumulation of ADP that can inhibit muscle contraction.[3] The reversible nature of this reaction allows for a dynamic and responsive energy supply tailored to the immediate metabolic needs of the muscle tissue.[1]

The Central Catalyst: Arginine Kinase

Arginine kinase is the key enzyme orchestrating the this compound energy-buffering system.[4] It is a member of the phosphagen kinase family and is widely distributed among invertebrates. The enzyme's structure and catalytic mechanism have been extensively studied, revealing a two-domain architecture that undergoes significant conformational changes upon substrate binding to facilitate the phosphoryl transfer.

Quantitative Data on the this compound System

The concentrations of this compound and ATP, along with the kinetic parameters of arginine kinase, vary across different invertebrate species and muscle types, reflecting their diverse metabolic requirements.

Table 1: Concentrations of this compound and ATP in Invertebrate Muscle

| Invertebrate Species | Muscle Type | This compound (mmol/kg wet weight) | ATP (mmol/kg wet weight) | Reference |

| Procambarus clarkii (Crayfish) | Giant Axon | ~13 | ~2 | |

| Nodipecten subnodosus (Scallop) | Adductor Muscle | Varies with season and storage (e.g., ~5-15) | Not specified in source | |

| Various Molluscs | Various | Generally lower ATP and ATP/AMP ratios | Generally lower ATP | |

| Various Insects | Flight Muscle | High variation | High | |

| Lobster | Abdominal Muscle | High variation | High ATP/AMP ratio |

Table 2: Kinetic Parameters of Arginine Kinase from Various Invertebrate Species

| Invertebrate Species | Km (L-arginine, mM) | Km (ATP, mM) | kcat (s-1) | kcat/Km (L-arginine, M-1s-1) | Reference |

| Loxosceles laeta (Brown recluse spider) | 0.14 | 0.25 | 1.1 (μmol/min/mg) | - | |

| Caenorhabditis elegans (Nematode) | - | - | - | (3.1 ± 0.6) x 104 to (9 ± 4) x 105 | |

| Ctenocephalides felis (Cat flea) - CfAK1 | 0.43 ± 0.04 | 0.20 ± 0.02 | 190 ± 5 | - | |

| Ctenocephalides felis (Cat flea) - CfAK2 | 1.1 ± 0.1 | 0.18 ± 0.02 | 230 ± 10 | - | |

| General Range for Arthropods | - | - | - | 2 - 283 (s-1mM-1) |

Experimental Protocols

Quantification of this compound and ATP in Muscle Tissue

Methodology: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the simultaneous quantification of this compound and adenine nucleotides in invertebrate muscle tissue.

-

Tissue Extraction:

-

Rapidly freeze-clamp the dissected muscle tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Homogenize the powdered tissue in a cold solution of 0.6 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Neutralize the supernatant with a solution of potassium carbonate (K2CO3) to precipitate the perchlorate.

-

Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the metabolites of interest.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a buffer system is employed. A common mobile phase consists of a phosphate buffer (e.g., 100 mM KH2PO4) with an ion-pairing agent like tetrabutylammonium hydrogen sulfate, adjusted to a specific pH (e.g., pH 6.5), mixed with a solvent like methanol.

-

Detection: UV detection at 254 nm is suitable for adenine nucleotides. This compound itself does not have a strong chromophore, so its detection can be more challenging. Pre-column derivatization with an agent like o-phthalaldehyde (OPA) can be used for fluorescent detection. Alternatively, mass spectrometry (LC-MS) provides high sensitivity and specificity.

-

Quantification: Create standard curves with known concentrations of this compound and ATP to quantify the amounts in the tissue extracts.

-

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H or 31P NMR can also be used for the non-destructive quantification of this compound and other metabolites in tissue extracts or even in vivo.

Arginine Kinase Activity Assay

Methodology: Coupled Spectrophotometric Assay

This is a continuous assay that measures the rate of ADP production in the forward reaction (ATP + L-arginine → this compound + ADP). The ADP produced is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

L-arginine (substrate)

-

ATP (substrate)

-

Magnesium chloride (as Mg-ATP is the true substrate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

The tissue extract or purified arginine kinase.

-

-

Principle of the Coupled Reactions:

-

Arginine Kinase: ATP + L-arginine → this compound + ADP

-

Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

-

-

Procedure:

-

Combine all reagents except the arginine kinase in a cuvette and incubate to reach the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the arginine kinase activity.

-

Signaling Pathways and Logical Relationships

While this compound's primary role is in energy buffering, its precursor, L-arginine, is a key signaling molecule involved in various cellular processes, including the regulation of protein synthesis and cell growth through the mTOR (mechanistic Target of Rapamycin) signaling pathway.

References

- 1. A comprehensive review of arginine kinase proteins: What we need to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Arginine Kinase and Phosphagen Kinase Homologs: Mechanisms of Catalysis, Regulation, and Evolution [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Phospho-L-arginine in the Biology of Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospho-L-arginine, the primary phosphagen in a vast array of marine invertebrates, serves as a critical temporal and spatial energy buffer, essential for maintaining cellular ATP homeostasis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its role in energy metabolism, cell signaling, and innate immunity in marine invertebrates. We present a compilation of quantitative data on this compound concentrations and the kinetics of its associated enzyme, arginine kinase. Furthermore, this guide details key experimental protocols for the study of this vital biomolecule and its metabolic pathways. Through the use of signaling pathway and workflow diagrams, we illustrate the intricate molecular relationships governed by the this compound/arginine kinase system. This document aims to be a comprehensive resource for researchers and professionals in marine biology, biochemistry, and pharmacology, providing foundational knowledge and practical methodologies to advance the study of this unique energy storage molecule and its potential applications.

Introduction: The this compound Energy Buffer System

In the dynamic and often challenging marine environment, invertebrates have evolved sophisticated mechanisms to manage their energy reserves. Central to this is the this compound (PLA) system, which functions as a high-energy phosphate shuttle, analogous to the phosphocreatine system in vertebrates. PLA is a guanidinium phosphate compound that stores phosphoryl groups, which can be rapidly transferred to ADP to regenerate ATP during periods of high energy demand or metabolic stress. This reversible reaction is catalyzed by the enzyme arginine kinase (AK) (EC 2.7.3.3).

The fundamental role of the PLA/AK system is to maintain a high ATP/ADP ratio, which is crucial for a multitude of cellular processes, including muscle contraction, ion transport, and signal transduction. The wide distribution of arginine kinase across diverse marine invertebrate phyla, including arthropods, mollusks, and echinoderms, underscores its fundamental importance to their physiology and survival.[1] This guide will delve into the multifaceted biological functions of this compound, providing a technical overview for researchers and drug development professionals.

Core Biological Functions of this compound

Energy Metabolism and Muscle Contraction

The most well-documented function of this compound is its role as an energy reservoir in tissues with high and fluctuating energy demands, particularly muscle. During periods of intense muscular activity, such as locomotion or predation, the demand for ATP can outstrip the capacity of oxidative phosphorylation to regenerate it. In these instances, arginine kinase catalyzes the transfer of a phosphoryl group from PLA to ADP, rapidly replenishing ATP levels.[2] This "phosphagen shuttle" ensures a continuous supply of energy for muscle contraction. The reaction is as follows:

This compound + ADP + H⁺ ⇌ L-arginine + ATP

The equilibrium of this reaction is shifted towards ATP formation, ensuring that even a small decrease in the ATP/ADP ratio leads to a rapid mobilization of the phosphate reserves from PLA.

Role in Cell Signaling

While the direct role of this compound as a signaling molecule is not yet fully elucidated, its function in maintaining ATP homeostasis is critical for the energetic support of various signaling pathways.

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cascade that regulates cell growth, proliferation, and protein synthesis in response to nutrient availability.[3] The activation of the TOR pathway is an energy-intensive process that requires a stable supply of ATP. In marine invertebrates such as the abalone (Haliotis discus hannai), L-arginine has been shown to regulate the TOR signaling pathway.[4] While L-arginine is the signaling molecule, the this compound/arginine kinase system plays a crucial supportive role by ensuring a consistent ATP supply for the phosphorylation events central to the TOR cascade.

L-arginine is the sole substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO).[5] NO is a crucial signaling molecule in invertebrates, involved in processes such as neurotransmission, immune defense, and the regulation of larval metamorphosis. The synthesis of NO from L-arginine is an ATP-dependent process. The this compound/arginine kinase system ensures that the cellular energy charge is maintained, thereby supporting the continuous production of NO for these vital physiological functions.

Innate Immunity

The innate immune system of marine invertebrates relies on a range of energy-dependent processes to combat pathogens. These include phagocytosis by hemocytes, the production of reactive oxygen species (ROS), and the synthesis of antimicrobial peptides. These immune responses are energetically costly and require a rapid and substantial increase in ATP turnover. The this compound/arginine kinase system is thought to be a key player in fueling these acute immune responses, ensuring that immune cells have the necessary energy to effectively neutralize and eliminate invading microorganisms. In crustaceans, for example, changes in arginine kinase levels have been observed in response to immune stimulation.

Quantitative Data

A comprehensive understanding of the role of this compound requires quantitative data on its concentration in various tissues and the kinetic properties of arginine kinase. The following tables summarize available data from the literature.

Table 1: this compound Concentrations in Marine Invertebrate Tissues

| Species | Tissue | Concentration (µmol/g wet weight) | Reference |

| Procambarus clarkii (Crayfish) | Nerve Axoplasm | ~13,000 nmol/g (~13 µmol/g) | |

| Echinoderms (various) | Longitudinal Muscles | "Moderate to large amounts" | |

| Echinoderms (various) | Rays | "Light to moderate amounts" |

Note: Quantitative data on this compound concentrations in a wide range of marine invertebrates is limited in the publicly available literature. The values presented are based on available studies and qualitative descriptions.

Table 2: Kinetic Parameters of Arginine Kinase from Marine Invertebrates

| Species | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Paracentrotus lividus (Sea Urchin) | This compound | 2.08 | Not Reported | |

| ADP | 1.25 | Not Reported | ||

| Sepia pharaonis (Cuttlefish) | L-arginine | 0.36 | 57.81 | |

| ATP | 5.11 | 46.78 |

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

The study of the this compound system necessitates reliable and reproducible experimental methods. This section details the methodologies for key experiments.

Extraction of this compound from Marine Invertebrate Tissue

A critical step in the quantification of this compound is the rapid and effective extraction from tissues while preventing its degradation.

Principle: The tissue is flash-frozen to halt metabolic activity and then homogenized in an acidic solution to precipitate proteins and inactivate enzymes, including phosphatases and arginine kinase.

Protocol:

-

Excise the tissue of interest from the marine invertebrate as quickly as possible.

-

Immediately flash-freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

-

Weigh the frozen tissue powder and add it to a pre-chilled tube containing 3 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.6 M perchloric acid.

-

Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is obtained.

-

Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.

-

If using perchloric acid, neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate, followed by another centrifugation step to remove the precipitate.

-

The resulting supernatant is ready for quantification of this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound.

Principle: The extracted sample is injected into an HPLC system. This compound is separated from other metabolites on a chromatographic column and detected by a suitable detector, often UV-Vis or a mass spectrometer. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Methodology:

-

Instrumentation: A standard HPLC system with a UV-Vis detector or a mass spectrometer.

-

Column: A reverse-phase C18 column is commonly used for the separation of polar compounds like this compound.

-

Mobile Phase: A buffered mobile phase, often containing a phosphate buffer and an organic modifier like methanol or acetonitrile, is used. The pH of the mobile phase is critical for the retention and separation of this compound.

-

Derivatization: As this compound lacks a strong chromophore, pre-column or post-column derivatization with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) may be necessary for sensitive UV or fluorescence detection.

-

Detection: Detection is typically performed at a wavelength appropriate for the chosen derivatizing agent.

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration in the sample is determined by interpolating its peak area onto the standard curve.

Arginine Kinase Activity Assay

The activity of arginine kinase can be measured using a coupled-enzyme spectrophotometric assay.

Principle: The production of ADP in the reverse reaction (ATP synthesis from this compound and ADP) is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The coupling enzymes are pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Reaction Scheme:

-

This compound + ADP --(Arginine Kinase)--> L-arginine + ATP

-

The ATP produced is then used in the forward reaction to regenerate this compound, while the ADP produced from other cellular processes is measured. Alternatively, the forward reaction can be measured by coupling the production of ADP to the following reactions:

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

-

Protocol:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrates for the forward reaction: L-arginine and ATP

-

Coupling enzymes and their substrates: Phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Magnesium chloride (as a cofactor for the kinases).

-

-

Incubate the reaction mixture at a constant temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding the enzyme extract (the sample containing arginine kinase).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation (the rate of decrease in absorbance) is directly proportional to the arginine kinase activity.

-

The enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Therapeutic Potential and Future Directions

The unique biological roles of this compound and arginine kinase in invertebrates present intriguing possibilities for therapeutic development.

Arginine Kinase as a Drug Target

Arginine kinase is absent in vertebrates, making it an attractive target for the development of selective inhibitors. Such inhibitors could potentially be developed as:

-

Anti-parasitic agents: Arginine kinase is essential for the energy metabolism of many invertebrate parasites.

-

Environmentally friendly pesticides: Targeting arginine kinase could lead to the development of pesticides that are specific to invertebrates and have minimal impact on vertebrate species.

Bioactive Properties of this compound

While research into the direct therapeutic applications of this compound is still in its infancy, its role in cellular energetics suggests potential applications in conditions associated with metabolic dysfunction. The broader field of marine natural products is a rich source of novel bioactive compounds, and further investigation into the pharmacological properties of phosphagens like this compound is warranted.

Conclusion

This compound is a cornerstone of energy metabolism in marine invertebrates, enabling them to thrive in diverse and demanding environments. Its role extends beyond a simple energy store, as it provides the essential energetic support for a wide range of physiological processes, including muscle function, cell signaling, and innate immunity. The methodologies and data presented in this guide offer a foundation for further research into this fascinating molecule. A deeper understanding of the this compound/arginine kinase system not only enhances our knowledge of invertebrate physiology but also opens new avenues for the development of novel therapeutics and biotechnological applications. Future research should focus on expanding the quantitative dataset of this compound concentrations across a wider range of species, elucidating its direct role in signaling pathways, and exploring its full therapeutic potential.

References

- 1. A kinetic procedure for the estimation of arginine in serum using arginine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the therapeutic potential of marine-derived bioactive compounds against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phospho-L-arginine System: An In-Depth Technical Guide to Insect Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of insect physiology, the relentless energy demands of activities such as flight necessitate a sophisticated and rapidly responsive energy buffering system. This role is primarily fulfilled by the phospho-L-arginine (P-Arg) and arginine kinase (AK) system, a phosphagen-based network analogous to the creatine phosphate system in vertebrates. This technical guide provides a comprehensive overview of the P-Arg system in insects, detailing its core biochemical functions, presenting quantitative data on metabolite concentrations and enzyme kinetics, and offering detailed experimental protocols for its study. Furthermore, this guide elucidates the regulatory signaling pathways that govern this critical metabolic system and explores its potential as a target for novel insecticide development.

Introduction: The Energetic Imperative in Insects

Insects exhibit some of the highest mass-specific metabolic rates in the animal kingdom, particularly during energetically demanding activities like flight.[1][2] To sustain such high rates of ATP turnover, insects rely on a temporal energy buffer that can rapidly regenerate ATP from ADP. This function is primarily carried out by the this compound/arginine kinase (P-Arg/AK) system.[3][4] P-Arg serves as a reservoir of high-energy phosphate bonds, readily transferable to ADP to replenish ATP stores, thus maintaining cellular energy homeostasis during periods of intense metabolic activity or stress.[5] The enzyme responsible for catalyzing this reversible reaction is arginine kinase (AK, EC 2.7.3.3). This guide will delve into the technical details of this vital energy buffering system.

The Core of the System: The Arginine Kinase Reaction

The P-Arg system is centered around a single, reversible enzymatic reaction catalyzed by arginine kinase:

L-arginine + ATP ↔ this compound + ADP + H+

During periods of low energy demand and high ATP availability (e.g., at rest), the reaction proceeds to the right, synthesizing P-Arg and storing energy. Conversely, during periods of high energy demand (e.g., during flight), the equilibrium shifts to the left, utilizing P-Arg to rapidly regenerate ATP. This system is crucial for maintaining a high ATP/ADP ratio, which is essential for a multitude of cellular processes.

Quantitative Data

Metabolite Concentrations in Insect Muscle

The concentrations of P-Arg and associated metabolites vary significantly between insect species and their physiological state. The following table summarizes key quantitative data from studies on blowfly and locust flight muscle.

| Metabolite | Insect Species | Condition | Concentration (μmol/g wet weight) | Reference |

| This compound | Phormia regina (Blowfly) | Rest | 7.2 | |

| 5 sec flight | 4.9 | |||

| 1 min flight | 3.0 | |||

| Locusta migratoria (Locust) | Rest | ~15 | ||

| During flight | Decreases significantly | |||

| ATP | Phormia regina (Blowfly) | Rest | 6.8 | |

| 5 sec flight | 5.8 | |||

| 1 min flight | 5.4 | |||

| Locusta migratoria (Locust) | Rest | ~7.0 | ||

| During flight | Small decrease | |||

| ADP | Phormia regina (Blowfly) | Rest | 0.7 | |

| 5 sec flight | 1.3 | |||

| 1 min flight | 1.5 | |||

| Locusta migratoria (Locust) | During flight | Increases ~5-fold | ||

| AMP | Phormia regina (Blowfly) | Rest | 0.1 | |

| 5 sec flight | 0.5 | |||

| 1 min flight | 0.7 | |||

| Locusta migratoria (Locust) | During flight | Increases ~27-fold | ||

| Inorganic Phosphate (Pi) | Phormia regina (Blowfly) | Rest | 5.9 | |

| 5 sec flight | 9.8 | |||

| 1 min flight | 13.0 | |||

| Locusta migratoria (Locust) | During flight | Increases ~3-fold |

Kinetic Properties of Insect Arginine Kinases

The kinetic parameters of arginine kinase vary among insect species, reflecting adaptations to their specific physiological demands.

| Insect Species | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Reference |

| Periplaneta americana (American Cockroach) | L-arginine | 0.49 | Not Reported | Not Reported | |

| MgATP | 0.14 | Not Reported | Not Reported | ||

| This compound | 0.94 | Not Reported | Not Reported | ||

| MgADP | 0.09 | Not Reported | Not Reported | ||

| Cissites cephalotes (Beetle) | L-arginine | Not Reported | Not Reported | Low | |

| Polybetes pythagoricus (Spider - for comparison) | L-arginine | 1.7 | 27.8 | 75 | |

| Ctenocephalides felis (Cat Flea - CfAK1) | L-arginine | 0.38 | 125 | Not Reported | |

| MgATP | 0.19 | Not Reported | Not Reported | ||

| Ctenocephalides felis (Cat Flea - CfAK2) | L-arginine | 0.43 | 98 | Not Reported | |

| MgATP | 0.23 | Not Reported | Not Reported |

Experimental Protocols

Metabolite Extraction from Insect Tissue for HPLC/LC-MS Analysis

This protocol is a general guideline for the extraction of polar metabolites, including P-Arg, ATP, ADP, and arginine, from insect flight muscle.

Materials:

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Microcentrifuge tubes

-

Bead beater (optional)

-

Extraction Solvent: 80% Methanol, pre-chilled to -80°C

-

Chloroform, pre-chilled

-

Ultrapure water, pre-chilled

-

Centrifuge capable of 16,000 x g at 4°C

-

Vacuum concentrator (SpeedVac)

Procedure:

-

Excise the insect flight muscle as rapidly as possible and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue.

-

Transfer the frozen tissue to a pre-chilled mortar and pestle and grind to a fine powder under liquid nitrogen. Alternatively, use a bead beater with ceramic beads.

-

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

-

Add 400 µL of pre-chilled 80% methanol per 50-100 mg of tissue.

-

Homogenize thoroughly using a vortex or bead beater for 30 seconds.

-

Centrifuge at 100 x g at 4°C for 5 minutes. Transfer the supernatant to a new pre-chilled tube.

-

Repeat the extraction (steps 5-7) two more times, pooling the supernatants.

-

To the pooled supernatant, add 200 µL of cold ultrapure water and 800 µL of cold chloroform to achieve a methanol:chloroform:water ratio of 2:2:1.

-

Vortex thoroughly and centrifuge at 16,100 x g at 4°C for 15 minutes to separate the phases.

-

Carefully collect the upper aqueous phase (containing the polar metabolites) and transfer to a new tube.

-

Dry the aqueous phase completely using a vacuum concentrator without heat.

-

Reconstitute the dried metabolites in a suitable volume of ultrapure water or HPLC-grade water for analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the separation and quantification of P-Arg using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization will be required based on the specific HPLC system and column used.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Supelcosil LC-18)

Mobile Phase (example):

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

-

Mobile Phase B: 15% Methanol, 45% Acetonitrile, 40% Water

-

A gradient elution will likely be necessary to separate P-Arg from other nucleotides and related compounds.

Procedure:

-

Prepare a standard curve using a known concentration of P-Arg standard.

-

Filter the reconstituted metabolite extracts and standards through a 0.22 µm syringe filter before injection.

-

Inject the samples and standards onto the HPLC system.

-

Monitor the elution profile at a wavelength of 254 nm for adenine nucleotides and potentially a different wavelength for P-Arg if derivatized.

-

Identify the P-Arg peak based on its retention time compared to the standard.

-

Quantify the amount of P-Arg in the samples by comparing the peak area to the standard curve.

Arginine Kinase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the rate of ADP formation in the forward reaction, which is coupled to the oxidation of NADH.

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 8.6

-

5 mM Magnesium Acetate

-

50 mM Potassium Chloride

-

2.5 mM ATP

-

0.75 mM Phosphoenolpyruvate (PEP)

-

0.45 mM NADH

-

Lactate Dehydrogenase (LDH) (9 IU/mL final concentration)

-

Pyruvate Kinase (PK) (4 IU/mL final concentration)

-

15 mM L-arginine

-

Insect tissue homogenate (enzyme source)

Procedure:

-

Prepare a reaction mixture containing all reagents except L-arginine.

-

Add the insect tissue homogenate to the reaction mixture.

-

Incubate for 5 minutes to allow any endogenous pyruvate to be consumed.

-

Initiate the reaction by adding L-arginine.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

In Vivo Analysis using 31P-NMR Spectroscopy

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including P-Arg, ATP, and inorganic phosphate (Pi), in living insects.

Instrumentation:

-

High-field NMR spectrometer equipped with a phosphorus probe.

-

A custom-built holder to position the insect within the NMR coil.

Procedure (General Overview):

-

Secure the live insect in the holder, ensuring the flight muscles are positioned within the sensitive volume of the NMR coil.

-

Acquire 31P-NMR spectra under resting conditions.

-

Induce flight (e.g., through air puffs or other stimuli) while the insect is in the spectrometer.

-

Acquire spectra continuously during and after the flight period.

-

Process the spectra to identify and quantify the peaks corresponding to P-Arg, the three phosphate groups of ATP (γ, α, and β), and Pi.

-

The chemical shift of the Pi peak can also be used to determine the intracellular pH.

Regulation of the this compound System

The P-Arg/AK system is tightly regulated to meet the fluctuating energy demands of the insect. This regulation occurs at both the gene expression and enzyme activity levels and is influenced by hormonal and neuronal signals.

Hormonal Regulation by Ecdysone

The insect molting hormone, 20-hydroxyecdysone (20E), plays a significant role in regulating arginine kinase expression. In Drosophila melanogaster, a sharp increase in AK activity is observed during the prepupal stage, which is dependent on the presence of 20E. This suggests that developmental transitions requiring significant energy are primed by the hormonal upregulation of the P-Arg system. The signaling pathway involves the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes, including potentially arginine kinase, to modulate their transcription.

Neuromodulatory Control by Octopamine

Octopamine, the invertebrate counterpart to norepinephrine, is a key neuromodulator and neurohormone involved in the "fight-or-flight" response in insects. During flight, octopamine is released and acts on target tissues, including flight muscle, to mobilize energy substrates. Octopamine signaling is mediated by G-protein coupled receptors (GPCRs). In insect muscle, both α- and β-adrenergic-like octopamine receptors have been identified. Activation of these receptors can lead to an increase in intracellular Ca2+ and/or cAMP levels, which in turn can activate downstream kinases and modulate the activity of metabolic enzymes to enhance energy production. While a direct regulatory link to arginine kinase activity is still being elucidated, the overall effect of octopamine is to prepare the muscle for high-energy expenditure, a state where the P-Arg system is critical.

Visualizations

The Arginine Kinase Reaction

Experimental Workflow for Metabolite Quantification

References

- 1. Alpha- and beta-adrenergic octopamine receptors in muscle and heart are required for Drosophila exercise adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]

The Phosphagen System: A High-Energy Phosphate Reservoir Crucial for Cellular Energetics

A Technical Guide on the Discovery, History, and Core Mechanisms of Phosphagen Systems for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of cellular bioenergetics, the phosphagen system stands as a critical and immediate source of energy, playing a pivotal role in tissues with high and fluctuating energy demands, such as muscle and brain. This system relies on a class of phosphorylated guanidino compounds, known as phosphagens, which act as a rapidly mobilizable reserve of high-energy phosphate bonds. By transferring a phosphoryl group to adenosine diphosphate (ADP), phosphagens can swiftly regenerate adenosine triphosphate (ATP), the universal energy currency of the cell. This in-depth guide explores the seminal discoveries, key experimental methodologies, and fundamental biochemical pathways that have shaped our understanding of these vital energy-buffering systems.

Discovery and History: Unraveling the "Phosphagen"

The story of phosphagens began in the early 20th century with investigations into the chemical changes occurring in muscle during contraction. The term "phosphagen" itself was first coined by Philip and Grace Eggleton.[1]

The Discovery of Phosphocreatine in Vertebrates

In 1927, two independent research groups made the landmark discovery of a labile phosphorus-containing compound in vertebrate muscle. Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, identified what is now known as phosphocreatine (PCr) or creatine phosphate.[2] Their work demonstrated that this compound breaks down during muscle contraction and is resynthesized during recovery, suggesting its role as an energy reserve.

Creatine itself had been identified much earlier, in 1832, by the French chemist Michel Eugène Chevreul, who isolated it from skeletal muscle.[3] However, its physiological significance remained unclear for nearly a century until the discovery of its phosphorylated form. In the 1960s, the enzyme responsible for the reversible phosphorylation of creatine, creatine kinase (CK) , was characterized, solidifying the understanding of the phosphocreatine system's function in ATP regeneration.[3]

The Discovery of Phosphoarginine in Invertebrates

Shortly after the discovery of phosphocreatine, in 1928, Otto Meyerhof and Karl Lohmann identified a similar high-energy phosphate compound in invertebrate muscle, which they named phosphoarginine (PAr). This discovery revealed that different branches of the animal kingdom had evolved distinct, yet functionally analogous, phosphagen systems. The majority of invertebrates utilize the arginine/phosphoarginine system for energy buffering.

The Expanding Family of Phosphagens: The Work of Van Thoai and Robin

Throughout the 1950s, the research group of Nguyen van Thoai and Yvonne Robin undertook a systematic investigation of phosphagens in various invertebrate species, leading to the discovery of a diverse array of these energy-storing molecules. Their work unveiled several novel phosphagens, including phosphoguanidinoacetate , phosphotaurocyamine , and notably, lombricine phosphate , which they isolated from earthworms. These discoveries highlighted the evolutionary diversity of phosphagen systems and the adaptation of different guanidino compounds to serve as energy reservoirs.

Key Experimental Protocols

The elucidation of phosphagen systems was made possible by the development of novel biochemical techniques for the isolation and quantification of these labile compounds from biological tissues.

Isolation and Estimation of Phosphocreatine (Fiske and Subbarow, 1929)

A foundational method for the study of phosphocreatine was the colorimetric estimation of phosphate developed by Fiske and Subbarow. Their protocol for isolating phosphocreatine involved the following key steps:

-

Tissue Preparation: Freshly dissected muscle tissue was rapidly frozen in liquid air to halt metabolic processes and then pulverized.

-

Extraction: The powdered tissue was extracted with ice-cold trichloroacetic acid to precipitate proteins and extract acid-soluble phosphates.

-

Removal of Inorganic Phosphate: Inorganic phosphate was precipitated by the addition of a calcium chloride solution and calcium hydroxide to adjust the pH.

-

Hydrolysis of Phosphocreatine: The filtrate, containing phosphocreatine, was then treated with acid and heated to hydrolyze the labile phosphate group, liberating inorganic phosphate.

-

Phosphate Determination: The newly liberated inorganic phosphate was quantified using the Fiske-Subbarow colorimetric method, which is based on the reduction of phosphomolybdic acid to form a stable blue-colored complex. The intensity of the blue color, measured with a colorimeter, is directly proportional to the phosphate concentration.

Quantification of Phosphagens in Muscle Tissue (Historical Methods)

Early quantitative analyses of phosphagens in muscle tissue relied on the differential hydrolysis of various phosphate-containing compounds. The general workflow for these analyses was as follows:

By measuring the inorganic phosphate concentration at different stages of hydrolysis, researchers could calculate the amount of phosphate derived from labile phosphagens.

Quantitative Data from Seminal Discoveries

The following tables summarize key quantitative data from the early papers on phosphagen discovery, providing a comparative overview of the concentrations of these important metabolites in different muscle tissues.

Table 1: Phosphocreatine Content in Frog Muscle (Eggleton & Eggleton, 1927)

| Muscle State | Inorganic P (mg P₂O₅ / 100g muscle) | Phosphagen P (mg P₂O₅ / 100g muscle) |

| Resting | 20 - 30 | 60 - 70 |

| Fatigued | 60 - 70 | 10 - 20 |

| Recovery | 25 - 35 | 55 - 65 |

Table 2: Phosphoarginine Content in Crustacean Muscle (Meyerhof & Lohmann, 1928)

| Muscle | Total Acid-Soluble P (mg P / 100g muscle) | Labile P (Phosphoarginine) (mg P / 100g muscle) |

| Crab Adductor | 150 | 90 |

| Lobster Tail | 200 | 120 |

Core Signaling and Metabolic Pathways

The function of phosphagen systems is intrinsically linked to the cellular pathways of energy production and consumption. The following diagrams, rendered in DOT language, illustrate these key relationships.

Creatine Biosynthesis Pathway

Creatine is synthesized in a two-step process primarily in the kidneys and liver.

The Phosphocreatine Shuttle: An Intracellular Energy Circuit

The phosphocreatine system not only buffers ATP levels but also acts as a spatial energy shuttle, transporting high-energy phosphate from the mitochondria, where it is generated, to sites of high energy utilization, such as the myofibrils.

Arginine Kinase Reaction Mechanism

Arginine kinase catalyzes the reversible transfer of a phosphate group from ATP to arginine. The reaction proceeds through a ternary complex involving the enzyme, arginine, and Mg2+-ATP.

Conclusion

The discovery and characterization of phosphagen systems represent a cornerstone in our understanding of cellular energy metabolism. From the initial identification of phosphocreatine and phosphoarginine to the elucidation of the diverse family of invertebrate phosphagens, this field has continually highlighted the elegant solutions that have evolved to meet the dynamic energy needs of different organisms. The detailed experimental protocols developed by the pioneers in this field laid the groundwork for modern biochemical analysis. For researchers, scientists, and drug development professionals, a deep understanding of these fundamental energy-buffering systems is crucial for exploring novel therapeutic strategies targeting metabolic regulation in health and disease. The ongoing investigation into the intricate roles of phosphagen kinases and the spatial and temporal control of energy flux continues to be a vibrant area of research with significant implications for human physiology and medicine.

References

Arginine Kinase and the Synthesis of Phospho-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine kinase (AK), a phosphagen kinase predominant in invertebrates, plays a pivotal role in cellular energy homeostasis by catalyzing the reversible transfer of a phosphoryl group from ATP to L-arginine, thereby generating phospho-L-arginine and ADP.[1][2] This process provides a temporal and spatial buffer for ATP, ensuring rapid energy availability in tissues with high and fluctuating energy demands.[3] The absence of arginine kinase in vertebrates makes it an attractive target for the development of novel antiparasitic drugs.[2][4] This technical guide provides an in-depth overview of arginine kinase, its structure, catalytic mechanism, and the enzymatic synthesis of its product, this compound. Detailed experimental protocols, comprehensive quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction to Arginine Kinase

Arginine kinase (EC 2.7.3.3) is a key enzyme in the energy metabolism of a wide range of invertebrates, including insects, crustaceans, mollusks, and protozoan parasites. It belongs to the phosphagen kinase family, which also includes creatine kinase (CK) in vertebrates. AK maintains cellular ATP levels by utilizing this compound as a high-energy phosphate reservoir. During periods of high energy consumption, AK rapidly regenerates ATP from ADP using the phosphoryl group from this compound.

Structure and Function

Arginine kinase is typically a monomeric or dimeric protein with a molecular weight of approximately 40 kDa per subunit. The enzyme consists of two domains: a smaller N-terminal domain and a larger C-terminal domain that harbors the active site. The binding of substrates induces a significant conformational change, often referred to as the "open" to "closed" transition, which is essential for catalysis. This transition brings the substrates into the correct orientation for the phosphoryl transfer to occur.

Catalytic Mechanism

The catalytic mechanism of arginine kinase involves a direct in-line transfer of the γ-phosphate from ATP to the guanidinium group of L-arginine. A critical residue in the active site, glutamic acid (Glu225 in many species), is proposed to act as a general base, abstracting a proton from the guanidinium group of arginine to facilitate its nucleophilic attack on the γ-phosphate of ATP. The transition state is stabilized by a network of interactions with other active site residues.

Quantitative Data

The kinetic properties of arginine kinase can vary between different invertebrate species. The following tables summarize key quantitative data for arginine kinase from several organisms.

Table 1: Michaelis-Menten Constants (Km) for Arginine Kinase Substrates

| Organism | L-Arginine (mM) | ATP (mM) | This compound (mM) | ADP (mM) | Reference |

| American Cockroach (Periplaneta americana) | 0.49 | 0.14 | 0.94 | 0.09 | |

| Sea Urchin (Paracentrotus lividus) | - | - | 2.08 | 1.25 | |

| Sepia pharaonis | 0.36 | 5.11 | - | - | |

| Brown Tick (Rhipicephalus sanguineus) | 1.7 | - | - | - |

Table 2: Catalytic Constants and Optimal Conditions for Arginine Kinase

| Organism | kcat (s⁻¹) | Optimal pH (Forward Reaction) | Optimal pH (Reverse Reaction) | Optimal Temperature (°C) | Reference |

| American Cockroach (Periplaneta americana) | - | 8.5 | 6.5 - 7.5 | ~50 (50% activity retained for 10 min) | |

| Brown Tick (Rhipicephalus sanguineus) | 75 | - | - | - | |

| Macrobrachium rosenbergii | - | 8.5 | - | 30 | |

| Crayfish (Procambarus clarkii) | - | - | - | >44 (forms aggregates) |

Table 3: Thermodynamic Properties of this compound Hydrolysis

| Parameter | Value | Conditions | Reference |

| Standard Gibbs Free Energy (ΔG°') | -32 kJ/mol | - |

Experimental Protocols

Purification of Arginine Kinase (from American Cockroach)

This protocol is adapted from the method described for the purification of arginine kinase from Periplaneta americana.

-

Homogenization: Homogenize whole cockroaches in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 1 hour at 4°C and then centrifuge to collect the protein precipitate.

-

Dialysis: Resuspend the pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the homogenization buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., Blue Sepharose) equilibrated with the homogenization buffer. Elute the bound arginine kinase with a high concentration of salt or a substrate analog.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Spectrophotometric Assay of Arginine Kinase Activity

This continuous spectrophotometric method monitors the production of protons during the forward reaction of arginine kinase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Glycine-NaOH buffer, pH 9.0

-

10 mM L-arginine

-

5 mM ATP

-

10 mM MgCl₂

-

0.2 mM of a suitable pH indicator (e.g., cresol red)

-

-

Enzyme Addition: Add a known amount of purified arginine kinase to initiate the reaction.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at the wavelength of maximum absorbance for the basic form of the chosen pH indicator (e.g., 575 nm for cresol red) at a constant temperature.

-

Calculation of Activity: The rate of decrease in absorbance is proportional to the rate of proton production and thus to the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of H⁺ per minute under the specified conditions.

Enzymatic Synthesis of this compound

This protocol describes a biocatalytic approach for the synthesis of this compound.

-

Reaction Setup: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

50 mM L-arginine

-

10 mM ATP

-

20 mM MgCl₂

-

An ATP regeneration system (e.g., 100 mM phosphoenolpyruvate and pyruvate kinase)

-

Purified arginine kinase

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of L-arginine or the formation of this compound using techniques such as HPLC or ³¹P-NMR spectroscopy.

-

Purification of this compound:

-

Terminate the reaction by adding a protein precipitant (e.g., perchloric acid or ethanol).

-

Centrifuge to remove the precipitated protein.

-

Neutralize the supernatant.

-

Purify this compound from the supernatant using ion-exchange chromatography.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ³¹P-NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

While the primary role of arginine kinase is in energy buffering, recent evidence suggests a connection to broader cellular signaling networks, particularly under conditions of oxidative stress.

Caption: Reversible phosphorylation of L-arginine by Arginine Kinase.

Caption: Experimental workflow for Arginine Kinase activity assay.

Caption: AMPK signaling pathway regulating Arginine Kinase under oxidative stress.

Relevance in Drug Development

The absence of arginine kinase in vertebrates, coupled with its essential role in the energy metabolism of many invertebrate parasites, makes it a promising target for the development of selective antiparasitic drugs. Inhibitors of arginine kinase could disrupt the energy supply of these organisms, leading to their demise without affecting the host. Several studies have explored the identification and characterization of arginine kinase inhibitors, including substrate analogs and other small molecules. For instance, arginine analogs like canavanine and homoarginine have been shown to inhibit the growth of Trypanosoma cruzi by targeting its arginine kinase. The development of potent and specific inhibitors of arginine kinase holds significant potential for the treatment of diseases caused by these parasites.

Conclusion

Arginine kinase is a fundamentally important enzyme for the survival and propagation of a vast array of invertebrate species. Its central role in cellular bioenergetics, coupled with its absence in vertebrates, underscores its potential as a valuable target for therapeutic intervention. This technical guide has provided a comprehensive overview of the core aspects of arginine kinase and the synthesis of this compound, with the aim of facilitating further research and development in this field. The detailed protocols, consolidated quantitative data, and pathway diagrams presented herein are intended to serve as a practical resource for scientists working towards a deeper understanding of this crucial enzyme and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of arginine kinase proteins: What we need to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of arginine kinase from Apis cerana cerana and its possible involvement in response to adverse stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine kinase: a potential pharmacological target in trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phospho-L-arginine in Anaerobic ATP Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Under anaerobic conditions, cellular energy demand rapidly outstrips the capacity of oxidative phosphorylation to produce ATP. In many invertebrates, the phospho-L-arginine (PLA)/arginine kinase (AK) system serves as a critical temporal energy buffer, ensuring a continuous supply of ATP for vital cellular functions. This technical guide provides an in-depth analysis of the role of PLA in anaerobic ATP regeneration. It covers the core biochemistry, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for studying this pathway, and a discussion of the regulatory mechanisms that govern its activity in response to oxygen deprivation. This document is intended to be a comprehensive resource for researchers investigating invertebrate energy metabolism and for professionals in drug development targeting metabolic pathways in invertebrates.

Introduction

Cellular homeostasis is intrinsically linked to a stable supply of adenosine triphosphate (ATP), the primary energy currency of the cell. In aerobic organisms, the majority of ATP is generated through oxidative phosphorylation. However, during periods of oxygen limitation (hypoxia or anoxia), cells must rely on anaerobic pathways to maintain their energy status. While glycolysis provides a rapid, albeit low-yield, source of ATP, many organisms have evolved specialized high-energy phosphate storage compounds, known as phosphagens, to buffer ATP levels during sudden increases in energy demand or disruptions in aerobic metabolism.

In vertebrates, the dominant phosphagen is phosphocreatine, which is utilized by creatine kinase to regenerate ATP from ADP. In a wide range of invertebrates, including arthropods, mollusks, and cnidarians, this role is fulfilled by this compound (PLA) and the enzyme arginine kinase (AK; EC 2.7.3.3).[1] The reversible reaction catalyzed by arginine kinase is central to maintaining energy homeostasis in these organisms.[1][2]

This guide will delve into the technical aspects of the PLA/AK system, providing a foundational understanding for researchers and drug development professionals.

The Arginine Kinase Reaction: The Core of the System

The fundamental role of this compound in ATP regeneration is encapsulated in the reversible reaction catalyzed by arginine kinase:

L-arginine + ATP ⇌ this compound + ADP + H+

Under conditions of high energy availability (e.g., aerobic respiration), the reaction proceeds to the right, synthesizing a reservoir of high-energy this compound. When ATP levels decline during anaerobic conditions, the equilibrium shifts to the left, and the stored phosphoryl group from PLA is rapidly transferred to ADP to regenerate ATP.[2]

Thermodynamics of the Reaction

The thermodynamics of the arginine kinase reaction favor ATP regeneration under conditions of falling ATP and rising ADP concentrations. The standard apparent Gibbs free energy (ΔG°') for the forward reaction (ATP formation) is approximately -8.89 kJ mol-1, indicating a spontaneous reaction in the direction of ATP synthesis.[3] This negative free energy change is primarily driven by the enthalpy of the reaction (ΔH°' = -8.19 kJ mol-1).

Quantitative Data

A thorough understanding of the PLA/AK system necessitates quantitative data on enzyme kinetics and the intracellular concentrations of the key metabolites.

Arginine Kinase Kinetics

The kinetic parameters of arginine kinase, particularly the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. These parameters can vary between species.

| Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Rhipicephalus sanguineus (Tick) | L-arginine | 1.7 | 27.8 | 75 | 44.1 | |

| Loxosceles laeta (Brown recluse spider) | L-arginine | 0.14 | - | 93 | 664.3 | |

| Loxosceles laeta (Brown recluse spider) | ATP | - | - | - | - | |

| Ctenocephalides felis (Cat flea) - CfAK1 | L-arginine | - | - | - | - | |

| Ctenocephalides felis (Cat flea) - CfAK2 | L-arginine | - | - | - | - | |

| Orconectes virilis (Crayfish) - Aerobic | L-arginine | - | - | - | - | |

| Orconectes virilis (Crayfish) - Anoxic | L-arginine | Increased by 59% | - | - | - |

Note: A comprehensive comparative table is challenging to construct due to variations in experimental conditions and reporting standards across studies. The table above provides a selection of available data.

Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and adenine nucleotides are critical determinants of the energetic state of the cell and the direction of the arginine kinase reaction. Under anaerobic conditions, a decrease in PLA and ATP, and an increase in ADP and AMP are expected.

| Organism/Tissue | Condition | This compound (mmol/kg wet weight) | ATP (mmol/kg wet weight) | ADP (mmol/kg wet weight) | AMP (mmol/kg wet weight) | Reference |

| Procambarus clarkii (Crayfish) nerve axoplasm | Resting | ~13 | ~2 | - | - | |

| Various Invertebrate Muscles | Resting | Variable | Variable | Variable | Variable | |

| Gecarcoidea natalis (Red crab) leg muscle | Post-exercise | Greatly reduced | Reduced | - | - |

Note: There is a notable lack of comprehensive studies directly comparing the concentrations of these metabolites under normoxic and anoxic conditions across a range of invertebrate species. The data presented here are from resting or post-exercise states and highlight the need for further research in this area.

Experimental Protocols

Investigating the role of this compound in anaerobic ATP regeneration requires a suite of robust experimental protocols.

Measurement of Arginine Kinase Activity

A common method for determining AK activity is a coupled enzyme assay that spectrophotometrically measures the rate of ADP production.

Principle: The ADP produced by the arginine kinase reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8

-

L-arginine solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Sample containing Arginine Kinase

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the sample containing arginine kinase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH consumption, which is proportional to the arginine kinase activity.

Quantification of this compound and Adenine Nucleotides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these metabolites from tissue extracts.

Principle: Tissue extracts are prepared, typically using perchloric acid to precipitate proteins and extract the small molecules. The neutralized extract is then injected onto an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or fluorescence).

General Protocol:

-

Tissue Extraction:

-

Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in cold perchloric acid (e.g., 0.6 M).

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto the HPLC system.

-

Separate the metabolites using an appropriate mobile phase gradient.

-

Detect the compounds based on their absorbance at a specific wavelength (e.g., 254 nm for adenine nucleotides).

-

Quantify the metabolites by comparing their peak areas to those of known standards.

-

Regulation of the this compound System Under Anaerobic Conditions

The activity of the PLA/AK system is tightly regulated to meet the energetic demands of the cell, particularly during the transition to anaerobiosis.

Allosteric Regulation

The primary mode of regulation is through the availability of its substrates. During anaerobic stress, the accumulation of ADP and the depletion of ATP drive the arginine kinase reaction towards ATP synthesis.

Post-Translational Modification

Recent evidence suggests that arginine kinase can be regulated by reversible phosphorylation. In the crayfish Orconectes virilis, anoxia induces the phosphorylation of arginine kinase in the tail muscle. This phosphorylation leads to a significant increase in the Km for L-arginine, which is proposed to suppress the synthesis of this compound and favor its breakdown to regenerate ATP under anoxic conditions.

Gene Expression

Exposure to hypoxia and other environmental stressors can lead to the upregulation of arginine kinase gene expression in some invertebrates. For instance, in the shrimp Marsupenaeus japonicus, the AK enzyme was found to be upregulated under hypoxic conditions. This suggests a long-term adaptive response to environments with fluctuating oxygen levels.

Visualizations

Signaling Pathway: The Arginine Kinase Reaction

Caption: The reversible reaction catalyzed by Arginine Kinase.

Experimental Workflow: Studying the PLA/AK System's Response to Anaerobia

Caption: A generalized workflow for investigating the PLA/AK system.

Logical Relationship: Regulation of Arginine Kinase under Anoxia

Caption: Regulation of Arginine Kinase activity under anoxic conditions.

Conclusion and Future Directions

The this compound/arginine kinase system is a cornerstone of anaerobic energy metabolism in a vast array of invertebrates. Its ability to rapidly regenerate ATP is crucial for survival in environments with fluctuating oxygen availability. This guide has provided a technical overview of this system, including quantitative data, experimental methodologies, and regulatory mechanisms.

Despite our current understanding, several areas warrant further investigation. A more comprehensive and standardized collection of quantitative data on metabolite concentrations under normoxic versus anoxic conditions across a wider range of invertebrate species is critically needed. Elucidating the detailed upstream signaling pathways that lead to the post-translational modification and altered gene expression of arginine kinase in response to hypoxia will provide a more complete picture of its regulation. For drug development professionals, a deeper understanding of the structural and kinetic differences between invertebrate arginine kinases and vertebrate creatine kinases could pave the way for the development of highly specific inhibitors with applications in pest control and the treatment of parasitic diseases. Continued research into this fundamental aspect of invertebrate physiology will undoubtedly yield valuable insights into metabolic adaptation and may present novel opportunities for targeted interventions.

References

- 1. NMR monitoring of the anaerobic metabolism of frog muscle at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic determination of subpicomole quantities of this compound in nerve cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Profiling of Metabolites in Larval and Juvenile Blue Mussels (Mytilus edulis) under Ambient and Low Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of High Phospho-L-arginine Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospho-L-arginine (PLA), a high-energy phosphagen primarily found in invertebrates, plays a critical role in cellular bioenergetics. This technical guide provides an in-depth exploration of the physiological significance of high PLA concentrations, detailing its function as a temporal ATP buffer, its involvement in intracellular energy transport, and its regulation by arginine kinase. The guide summarizes key quantitative data on PLA concentrations and arginine kinase kinetics, offers detailed experimental protocols for their analysis, and visualizes the intricate signaling pathways associated with L-arginine metabolism. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating invertebrate physiology, energy metabolism, and potential therapeutic targets.

Introduction

Cellular energy homeostasis is fundamental to all life. In organisms with high and fluctuating energy demands, such as invertebrates with powerful muscle contractions for locomotion or rapid physiological responses to environmental stress, the maintenance of a stable ATP supply is paramount. This compound, analogous to phosphocreatine in vertebrates, functions as a crucial reservoir of high-energy phosphate bonds.[1] The enzyme arginine kinase (AK) catalyzes the reversible transfer of a phosphate group from ATP to L-arginine, forming PLA and ADP.[1] This reaction allows for the rapid regeneration of ATP during periods of intense metabolic activity, thereby buffering the cellular energy state. High concentrations of PLA are a hallmark of tissues with significant energy turnover, such as muscle and nervous tissue.[2] Understanding the physiological significance of these high PLA concentrations is essential for elucidating the metabolic adaptations of invertebrates and for identifying potential targets for novel drugs and pesticides.

The Role of this compound in Cellular Bioenergetics

The primary physiological role of high this compound concentrations is to act as a temporal and spatial buffer for ATP. This is achieved through the reversible reaction catalyzed by arginine kinase:

L-arginine + ATP ↔ this compound + ADP + H+

Temporal ATP Buffering

During sudden bursts of high energy demand, such as muscle contraction during escape responses or flight, the rate of ATP hydrolysis can exceed the rate of ATP synthesis through oxidative phosphorylation and glycolysis.[3] In these situations, high intracellular concentrations of PLA provide an immediate source of high-energy phosphate groups to regenerate ATP from ADP, maintaining cellular function until slower, more sustainable ATP production pathways can be upregulated.[1] For instance, in the abdominal muscle of the shrimp Crangon crangon, the concentration of phosphoarginine is significantly higher at rest than after exhaustive work, demonstrating its role as a readily available energy reserve.

Intracellular Energy Transport

In large, polarized cells with spatially separated sites of ATP production (mitochondria) and ATP consumption (e.g., myofibrils, ion pumps), the diffusion of ATP can be limiting. The this compound/arginine kinase system can act as an energy shuttle. PLA, being a smaller molecule than ATP, can diffuse more readily from the mitochondria to sites of high energy demand. There, arginine kinase catalyzes the transfer of the phosphate group from PLA to ADP, regenerating ATP in situ. This spatial buffering ensures that ATP levels are maintained at critical locations within the cell.

Quantitative Data

The concentration of this compound and the kinetic properties of arginine kinase vary across different species and tissues, reflecting their diverse metabolic demands.

This compound Concentrations in Invertebrate Tissues

| Organism | Tissue | Condition | This compound Concentration (mM) | Reference |

| Crangon crangon (Shrimp) | Abdominal muscle | Rest | 38 | |

| Crangon crangon (Shrimp) | Abdominal muscle | After exhaustive work | ~20 | |

| Procambarus clarkii (Crayfish) | Giant nerve fiber axoplasm | Resting | ~13 |

Kinetic Parameters of Arginine Kinase

| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg protein) | Reference |

| Trypanosoma brucei (TbAK1-nHis) | L-arginine | 1.38 ± 0.26 | 144 ± 14 | |

| Trypanosoma brucei (TbAK1-nHis) | ATP | 0.67 ± 0.35 | 144 ± 14 | |

| Orconectes virilis (Crayfish) | L-arginine (aerobic) | - | - | |

| Orconectes virilis (Crayfish) | L-arginine (anoxic) | Increased by 59% | - | |

| Paramecium tetraurelia (AK3) | L-arginine (ES complex) | 0.61 | 241.7 | |

| Paramecium tetraurelia (AK3) | L-arginine (SES complex) | 0.34 (Ki) | 30.4 | |

| Rat Liver (for comparison - Arginase) | L-arginine | 1.58 | 71.3 (μmol/min/g of liver) |

Signaling Pathways

The metabolism of L-arginine, the precursor to this compound, is intricately linked to major signaling pathways that regulate cell growth, proliferation, and function.

L-arginine and the mTOR Signaling Pathway